![molecular formula C15H17ClO3 B6324386 cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95% CAS No. 735275-17-9](/img/structure/B6324386.png)
cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%
Overview
Description
The compound “cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with a molecular weight of 280.75 . The IUPAC name for this compound is (1S,3R)-3-(2-(3-chlorophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a cyclohexane ring, which is a six-membered carbon ring. Attached to this ring is a carboxylic acid group (-COOH) and a 2-oxoethyl group that is further substituted with a 4-chlorophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.74700 and a density of 1.233g/cm3 . It has a boiling point of 459.4ºC at 760 mmHg . The compound is stored at a temperature of 28 C .Scientific Research Applications
Pharmaceutical Intermediate
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical drugs. Its chemical structure allows for further functionalization, making it a versatile precursor in the development of new medicinal compounds .
Material Science Research
In material science, this compound’s derivatives could be used to modify surface properties of materials, potentially leading to the development of new materials with enhanced durability or specific interaction with other substances .
Analytical Chemistry
The compound can be used as a standard or reference material in chromatographic analysis, helping to identify and quantify similar compounds in complex mixtures .
Chemical Synthesis
As a reagent, it can be involved in various chemical reactions to synthesize novel organic compounds, which can have applications ranging from agriculture to polymer science .
Biological Studies
In biological research, this compound could be used to study the interaction between small molecules and biological targets, aiding in the understanding of disease mechanisms or the discovery of new drug targets .
Environmental Chemistry
Derivatives of this compound may be used to trace environmental pollutants or to study the degradation of chlorinated organic compounds in various ecosystems .
Safety and Hazards
properties
IUPAC Name |
(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINNVJVACLFOKY-PWSUYJOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151975 | |
Record name | rel-(1R,3S)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
CAS RN |
735275-17-9 | |
Record name | rel-(1R,3S)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735275-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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